molecular formula C9H15ClN2O B13025737 4-(5-Methyl-1,3-oxazol-2-yl)piperidine hydrochloride

4-(5-Methyl-1,3-oxazol-2-yl)piperidine hydrochloride

Cat. No.: B13025737
M. Wt: 202.68 g/mol
InChI Key: AEYKTKOQJGIZCV-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3-oxazol-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of the 5-methyl-1,3-oxazol-2-yl group to the piperidine ring enhances its chemical properties and potential applications. This compound is often used in scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3-oxazol-2-yl)piperidine hydrochloride typically involves the reaction of piperidine with 5-methyl-1,3-oxazole under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 5-methyl-1,3-oxazole. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,3-oxazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine derivatives.

Scientific Research Applications

4-(5-Methyl-1,3-oxazol-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,3-oxazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3-oxazole: A simpler compound with similar structural features but lacking the piperidine ring.

    Piperidine: The parent compound without the oxazole group.

    4-(4-Methyl-1,3-oxazol-2-yl)piperidine: A closely related compound with a different substitution pattern on the oxazole ring.

Uniqueness

4-(5-Methyl-1,3-oxazol-2-yl)piperidine hydrochloride is unique due to the combination of the piperidine and oxazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

5-methyl-2-piperidin-4-yl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c1-7-6-11-9(12-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H

InChI Key

AEYKTKOQJGIZCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C2CCNCC2.Cl

Origin of Product

United States

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